molecular formula C7H18O4SSi B14325361 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol CAS No. 111597-50-3

2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol

Cat. No.: B14325361
CAS No.: 111597-50-3
M. Wt: 226.37 g/mol
InChI Key: FFYNJSBDCUIZRM-UHFFFAOYSA-N
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Description

2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol is an organosilicon compound with the molecular formula C7H18O4SSi It is characterized by the presence of a trimethoxysilyl group attached to an ethyl sulfanyl chain, which is further connected to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol typically involves the reaction of 2-mercaptoethanol with a trimethoxysilane derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane group. A common synthetic route involves the use of a base catalyst, such as triethylamine, to facilitate the nucleophilic substitution reaction between the thiol group of 2-mercaptoethanol and the silicon atom of the trimethoxysilane.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as distillation and chromatography, are used to isolate the desired product from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.

    Substitution: The trimethoxysilyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base catalyst, such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and alcohol derivatives.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.

    Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.

    Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol involves the interaction of its functional groups with target molecules. The trimethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, which contribute to the compound’s adhesive properties. The thiol group can form disulfide bonds with other thiol-containing molecules, enabling bioconjugation and surface modification. These interactions are mediated by various molecular pathways, depending on the specific application and target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethanol: Similar in structure but lacks the sulfanyl group, making it less versatile in certain applications.

    3-Mercaptopropyltrimethoxysilane: Contains a mercapto group and a trimethoxysilyl group, but with a different carbon chain length and positioning.

Uniqueness

2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol is unique due to the presence of both a trimethoxysilyl group and a sulfanyl group, which provide distinct chemical reactivity and versatility. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

111597-50-3

Molecular Formula

C7H18O4SSi

Molecular Weight

226.37 g/mol

IUPAC Name

2-(2-trimethoxysilylethylsulfanyl)ethanol

InChI

InChI=1S/C7H18O4SSi/c1-9-13(10-2,11-3)7-6-12-5-4-8/h8H,4-7H2,1-3H3

InChI Key

FFYNJSBDCUIZRM-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCSCCO)(OC)OC

Origin of Product

United States

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